molecular formula C25H22N2O2S B11524177 (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11524177
M. Wt: 414.5 g/mol
InChI Key: KSYMJHZESAEYSZ-HZHRSRAPSA-N
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Description

(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, imino group, and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar thiazolidinone rings but different substituents.

    Iminothiazolidinones: Compounds with similar imino and thiazolidinone groups.

Uniqueness

(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenyl groups and imino functionality contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O2S/c1-17-6-10-21(11-7-17)26-25-27-24(28)23(30-25)15-19-8-12-22(13-9-19)29-16-20-5-3-4-18(2)14-20/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+

InChI Key

KSYMJHZESAEYSZ-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2

Origin of Product

United States

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